4-Bromo-2-fluoro-6-methoxyphenylboronic acid
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Overview
Description
“4-Bromo-2-fluoro-6-methoxyphenylboronic acid” is a boronic acid derivative known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds . It is a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” involves several steps. The compound is often used as a reactant in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It is also used in the synthesis of antithrombotic drugs .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with bromo, fluoro, and methoxy groups .
Chemical Reactions Analysis
“4-Bromo-2-fluoro-6-methoxyphenylboronic acid” is involved in various chemical reactions. For instance, it undergoes Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It is also used as a reactant or precursor for the synthesis of biologically active molecules .
Physical And Chemical Properties Analysis
“4-Bromo-2-fluoro-6-methoxyphenylboronic acid” is a light yellow to yellow powder or crystals . Its molecular weight is 248.84 . It has a density of 1.7±0.1 g/cm3 . The boiling point is 334.9±52.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C .
Scientific Research Applications
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Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry .
- Application Summary : This process involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- Methods of Application : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Results or Outcomes : The results of this research have not been detailed in the source .
-
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry .
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of boron reagents, which may include “4-Bromo-2-fluoro-6-methoxyphenylboronic acid”.
- Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in SM coupling are not detailed in the source .
- Results or Outcomes : The results of this research have not been detailed in the source .
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Pharmacological Activity and Utility as Intermediates
- Scientific Field : Pharmacology .
- Application Summary : Boronic acid derivatives, including “4-Bromo-2-fluoro-6-methoxyphenylboronic acid”, are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds, and potential bacterial mutagens .
- Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
- Results or Outcomes : The results of this research have not been detailed in the source .
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Preparation of Functionally Selective Allosteric Modulators of GABAA Receptors
- Scientific Field : Biochemistry .
- Application Summary : Boronic acids are used in the preparation of functionally selective allosteric modulators of GABAA receptors .
- Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
- Results or Outcomes : The results of this research have not been detailed in the source .
-
Synthesis of 9,10-Diarylanthracenes for Use as Molecular Switches
- Scientific Field : Organic Chemistry .
- Application Summary : Boronic acids are used in the synthesis of 9,10-diarylanthracenes for use as molecular switches .
- Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
- Results or Outcomes : The results of this research have not been detailed in the source .
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Synthesis of Biologically Active Molecules Including 2-(4-Pyridyl)thienopyridinones for Use as GSK-3β Inhibitors
- Scientific Field : Pharmacology .
- Application Summary : Boronic acids are used in the synthesis of biologically active molecules including 2-(4-pyridyl)thienopyridinones for use as GSK-3β inhibitors .
- Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
- Results or Outcomes : The results of this research have not been detailed in the source .
-
Preparation of Functionally Selective Allosteric Modulators of GABAA Receptors
- Scientific Field : Biochemistry .
- Application Summary : Boronic acids are used in the preparation of functionally selective allosteric modulators of GABAA receptors .
- Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
- Results or Outcomes : The results of this research have not been detailed in the source .
-
Synthesis of 9,10-Diarylanthracenes for Use as Molecular Switches
- Scientific Field : Organic Chemistry .
- Application Summary : Boronic acids are used in the synthesis of 9,10-diarylanthracenes for use as molecular switches .
- Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
- Results or Outcomes : The results of this research have not been detailed in the source .
-
Synthesis of Biologically Active Molecules Including 2-(4-Pyridyl)thienopyridinones for Use as GSK-3β Inhibitors
- Scientific Field : Pharmacology .
- Application Summary : Boronic acids are used in the synthesis of biologically active molecules including 2-(4-pyridyl)thienopyridinones for use as GSK-3β inhibitors .
- Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
- Results or Outcomes : The results of this research have not been detailed in the source .
Safety And Hazards
Future Directions
The future directions for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” involve its potential use in the synthesis of novel non-boron containing compounds . It is also expected to find applications in the development of new drugs, given its role as a reactant in the synthesis of biologically active molecules .
properties
IUPAC Name |
(4-bromo-2-fluoro-6-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWLBJNIOLLKQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)Br)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659394 |
Source
|
Record name | (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-6-methoxyphenylboronic acid | |
CAS RN |
957035-32-4 |
Source
|
Record name | (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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